Dipropionyl peroxide
Description
Historical Perspectives on Diacyl Peroxide Research
The investigation of diacyl peroxides traces its origins to the mid-19th century, with the discovery of diacetyl peroxide by Benjamin Collins Brodie in 1858 standing as an early milestone. wikipedia.org However, the practical utility of diacyl peroxides, especially as initiators in polymerization reactions, was not fully realized until the early 20th century. numberanalytics.com This development was a catalyst for significant advancements in polymer chemistry, enabling the synthesis of a vast range of polymeric materials. Subsequent research has focused on the synthesis of a diverse array of diacyl peroxides with tailored organic substituents, allowing for precise control over their reactivity and decomposition characteristics for specialized applications. numberanalytics.com
Significance of the Peroxy Functional Group in Chemical Transformations
The chemical utility of organic peroxides is intrinsically linked to the peroxy functional group. wikipedia.orgthoughtco.com The O-O single bond is characteristically weak and prone to homolytic cleavage, a process that yields highly reactive free radicals. wikipedia.org This capacity to generate radicals upon decomposition is the cornerstone of their importance in initiating chemical reactions, most notably free-radical polymerization. wikipedia.orgnumberanalytics.com The reactivity of the peroxy group, and thus the peroxide as a whole, is influenced by the electronic nature of the attached organic moieties. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
3248-28-0 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
propanoyl propaneperoxoate |
InChI |
InChI=1S/C6H10O4/c1-3-5(7)9-10-6(8)4-2/h3-4H2,1-2H3 |
InChI Key |
KOPQZJAYZFAPBC-UHFFFAOYSA-N |
SMILES |
CCC(=O)OOC(=O)CC |
Canonical SMILES |
CCC(=O)OOC(=O)CC |
Other CAS No. |
3248-28-0 |
physical_description |
Available only as a 25% solution. Pure material poses a severe explosion hazard. Used as an initiator in polymerization reactions. |
solubility |
0.11 M |
Origin of Product |
United States |
Synthetic Methodologies for Dipropionyl Peroxide
Established Laboratory Synthesis Routes
Traditional laboratory methods for synthesizing dipropionyl peroxide primarily involve the use of common acylating agents like propionic anhydride (B1165640) and propionyl chloride. These methods are well-documented and form the basis of classical diacyl peroxide preparation.
Synthesis from Propionic Anhydride
A primary route for the synthesis of this compound involves the reaction of propionic anhydride with hydrogen peroxide. This method is often conducted under cooled conditions to manage the exothermic nature of the reaction. The key steps typically include:
Mixing propionic anhydride with a high-boiling-point solvent.
The gradual addition of aqueous hydrogen peroxide while maintaining strict temperature control.
Neutralization of the reaction mixture to a pH greater than 7 to ensure the stability of the peroxide product.
Separation of the organic phase containing this compound, followed by washing and drying.
This approach can yield solutions with varying concentrations of this compound, generally between 25–51%, depending on the specific solvent and reaction scale used. To enhance safety, the synthesis is often carried out in non-polar solvents with high flash points.
Utilization of Propionyl Chloride as a Precursor
Propionyl chloride serves as another key precursor for the synthesis of this compound. google.com This method is a common strategy for preparing various propionic acid derivatives. chemicalbook.com The synthesis generally involves reacting propionyl chloride with a peroxide source. numberanalytics.comgoogleapis.com For instance, N-propionyl oxazolidinone can be synthesized by reacting (4S)-isopropyl-2-oxazolidinone with propionyl chloride. orgsyn.org The acylation reaction kinetics involving propionyl chloride have been studied, indicating a second-order reaction. chemicalbook.com
Propionyl chloride itself can be prepared by reacting propionic acid with reagents such as phosphorus trichloride, phosphorus pentachloride, or sulfoxide (B87167) chloride. chemicalbook.com It is a versatile reagent used in the production of various chemicals, including pharmaceuticals and pesticides. chemicalbook.comnih.gov
General Strategies for Diacyl Peroxide Preparation
Diacyl peroxides, with the general structure R-C(O)-O-O-C(O)-R', are a class of organic compounds characterized by a peroxide bridge linking two acyl groups. numberanalytics.com Their synthesis is a fundamental process in organic chemistry due to their utility as radical initiators in polymerization and other organic reactions. numberanalytics.comrsc.org
The most common and classical method for synthesizing diacyl peroxides involves the reaction of acyl chlorides or acid anhydrides with a peroxide source, such as hydrogen peroxide or metal peroxides. numberanalytics.comgoogleapis.com The reaction is typically performed in an aqueous or aprotic solvent system. googleapis.com For example, reacting an acyl halide with an alkaline aqueous solution of hydrogen peroxide is a well-established route. googleapis.com Another approach involves the reaction of acyl halides with sodium peroxide in a halogenated solvent. googleapis.com
The choice of synthetic method can be influenced by the desired purity and the stability of the resulting diacyl peroxide, as different peroxides exhibit varying decomposition rates. googleapis.com
Advanced and Emerging Synthetic Approaches
In recent years, there has been a significant shift towards developing safer and more efficient methods for the synthesis of organic peroxides, including this compound. Continuous flow chemistry has emerged as a particularly promising advanced approach.
Continuous Flow Synthesis Techniques for Organic Peroxides
Continuous flow chemistry offers a modern and advantageous alternative to traditional batch processing for the synthesis of organic peroxides. researchgate.netilo.org This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. beilstein-journals.orgnih.gov The use of continuous flow reactors, such as plug flow reactors (PFR) and continuous stirred tank reactors (CSTR), has become increasingly common in the chemical industry. njbio.com
Patented online continuous flow processes have been developed for the direct preparation of organic peroxides from raw materials like hydrogen peroxide. google.comnus.edu.sgpatsnap.com These systems integrate the oxidation reaction and subsequent workup into a single, seamless process, allowing for the efficient and rapid production of various organic peroxides. nus.edu.sgpatsnap.com In some implementations, the process starts from even safer materials like alcohols or alkanes. google.com
A typical continuous flow setup involves feeding the raw materials, such as an acidic solution, an oxidation substrate, and an aqueous hydrogen peroxide solution, into a reactor using constant flow pumps. nus.edu.sg The reaction proceeds as the mixture flows through different temperature zones within the reactor, followed by a workup zone to yield the final product. nus.edu.sgpatsnap.com
Advantages of Flow Chemistry for Peroxide Synthesis
The application of continuous flow technology to peroxide synthesis offers numerous significant advantages over traditional batch methods, primarily centered around safety, efficiency, and control. researchgate.netilo.orgnumberanalytics.com
Enhanced Safety: Organic peroxides are often unstable and potentially explosive, making their synthesis in large batches hazardous. researchgate.netilo.org Flow chemistry mitigates these risks by working with very small reaction volumes at any given time, which prevents the buildup of large quantities of hazardous materials. njbio.comnumberanalytics.com The small diameter of microreactor channels helps to reduce combustion and explosion hazards. akjournals.com This allows reactions to be conducted safely even under harsh conditions that would be too dangerous for batch processing. akjournals.comrsc.org
Improved Heat and Mass Transfer: Flow reactors possess a high surface-area-to-volume ratio, which facilitates excellent heat transfer. researchgate.netilo.orgnjbio.com This prevents the formation of localized hot spots, which can be a major issue in exothermic peroxide synthesis reactions in batch reactors. researchgate.netnjbio.com Efficient mixing, often through micromixers, ensures homogeneity and leads to faster reaction rates and higher yields. njbio.comrsc.org
Precise Process Control: Flow chemistry allows for accurate control over reaction parameters such as temperature, pressure, and residence time. researchgate.netilo.orgnumberanalytics.com This level of control leads to improved product yield and selectivity, and reduces the formation of byproducts. njbio.com The ability to precisely quench a reaction at the optimal point is a key advantage. akjournals.com
Scalability and Efficiency: Scaling up a reaction in flow chemistry is often simpler and more predictable than in batch processing. numberanalytics.com Instead of redesigning a large reactor, production can be increased by running the flow system for a longer duration or by operating multiple reactors in parallel (scaling-out). rsc.org This leads to shorter reaction times, higher productivity, and can make the process more cost-effective. njbio.comrsc.org
On-Demand Production: Continuous flow systems can be designed for the on-demand synthesis of organic peroxides, producing them as needed for immediate use in subsequent processes like polymerization. google.comgoogle.com This "produce-to-use" model eliminates the need for the storage and transportation of hazardous peroxide materials, which are often subject to stringent safety regulations and require cold chain logistics. google.comnus.edu.sggoogle.com
The following table summarizes the key advantages of using flow chemistry for peroxide synthesis:
| Advantage | Description | Citations |
| Enhanced Safety | Minimizes reaction volume, reducing explosion and combustion hazards. | researchgate.netilo.orgnjbio.comnumberanalytics.comakjournals.com |
| Improved Heat & Mass Transfer | High surface-area-to-volume ratio prevents hot spots and ensures efficient mixing. | researchgate.netilo.orgnjbio.comrsc.org |
| Precise Process Control | Accurate control over temperature, pressure, and residence time improves yield and selectivity. | researchgate.netilo.orgnjbio.comnumberanalytics.comakjournals.com |
| Scalability & Efficiency | Simplified scale-up, shorter reaction times, and higher productivity. | njbio.comnumberanalytics.comrsc.org |
| On-Demand Production | Enables "produce-to-use" manufacturing, eliminating hazardous storage and transport. | google.comnus.edu.sggoogle.com |
Microreactor Applications in Peroxide Production
The synthesis of organic peroxides, a class of thermally sensitive compounds, presents significant safety and control challenges in conventional batch reactors. Microreaction technology offers a potent solution by providing superior heat and mass transfer, precise control over reaction parameters, and an inherently safer environment due to the small reaction volumes. mdpi.comresearchgate.net While specific kinetic studies for this compound in microreactors are not extensively documented in public literature, the successful synthesis of analogous peroxides in continuous-flow systems provides a strong basis for its application.
Continuous-flow microreaction systems have been effectively used to produce various organic peroxides, demonstrating the potential for enhancing the synthesis of diacyl peroxides like this compound. acs.org For instance, the synthesis of di-tert-butyl peroxide (DTBP) and tert-butyl hydroperoxide (TBHP) has been successfully optimized in microchannel reactors. acs.orgresearchgate.net These studies highlight key advantages such as significantly reduced reaction times and improved product selectivity by carefully controlling parameters like residence time, temperature, and reagent concentrations. acs.orgresearchgate.net
In a study on TBHP synthesis from tert-butyl alcohol and hydrogen peroxide using sulfuric acid as a catalyst, optimal conditions were achieved in a microchannel reactor, including a specific molar ratio of reactants and catalyst. acs.org Kinetic models developed from these microreactor experiments show excellent correlation with experimental data and allow for precise prediction of product concentrations. acs.org Similarly, the production of methyl ethyl ketone peroxide (MEKPO) in a continuous-flow microreaction system resulted in higher conversion rates compared to traditional batch processes, underscoring the efficiency of this technology. acs.org The synthesis of peroxycarboxylic esters has also been shown to achieve a remarkable increase in space-time-yield when conducted in microreactors. mdpi.com A patented online continuous flow process describes the production of various organic peroxides, including diacyl peroxides, using a "plug-and-produce" integrated continuous flow reactor, further emphasizing the industrial shift towards this technology. google.com
The application of microreactors to this compound synthesis would involve continuously feeding streams of propionaldehyde (B47417) (or propionic acid/propionyl chloride) and an oxidizing agent (like hydrogen peroxide) with a catalyst into a microchannel. The high surface-to-volume ratio within the reactor would ensure rapid heat dissipation, preventing thermal runaway, while precise mixing would enhance reaction kinetics and yield.
Table 1: Comparison of Organic Peroxide Synthesis in Continuous-Flow Microreactors
| Peroxide | Reactants | Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| tert-Butyl Hydroperoxide (TBHP) | tert-Butyl alcohol, Hydrogen peroxide | Sulfuric Acid | Optimal molar ratio (TBA:H₂O₂ of 1:1), established kinetic model with activation energy of 131.72 kJ/mol. | acs.org |
| Di-tert-butyl Peroxide (DTBP) | tert-Butyl alcohol, Hydrogen peroxide | Sulfuric Acid | Two-stage H₂O₂ feeding improved selectivity to 97.6%; max TBA conversion of 98.7% in 410 seconds. | researchgate.net |
| Methyl Ethyl Ketone Peroxide (MEKPO) | Methyl ethyl ketone, Hydrogen peroxide | Nitric Acid | Conversion of MEK reached 69.11% in 270 seconds, 4% higher than the commercial batch process. | acs.org |
| Peroxycarboxylic Esters | tert-Butylhydroperoxide, Acid chlorides | Potassium Hydroxide | Achieved space-time-yields ranging from 12,500 to 414,000 kg·m⁻³·h⁻¹. | mdpi.com |
Catalytic Approaches to Organic Peroxide Formation
Catalysis is central to the efficient and selective synthesis of this compound. Various catalytic strategies have been developed, ranging from traditional acid catalysis to more advanced methods like phase-transfer and biocatalysis, to improve yield, selectivity, and safety.
The conventional synthesis of this compound involves the reaction of propionaldehyde with hydrogen peroxide, typically catalyzed by a strong mineral acid such as sulfuric acid or phosphoric acid. While effective, this method can lead to side reactions and require significant purification steps.
More advanced catalytic systems are being explored for diacyl and other organic peroxides. Phase-transfer catalysis (PTC) offers an efficient method for synthesizing peroxides by facilitating the reaction between reagents located in different immiscible phases (e.g., an aqueous and an organic phase). mdpi.com For the synthesis of dialkyl peroxides, ultrasound assistance combined with a tri-liquid PTC system using polyethylene (B3416737) glycol as the catalyst has been shown to provide high yields (70–99%) in significantly shorter reaction times compared to conventional stirring. mdpi.com Quaternary ammonium (B1175870) salts, such as methyltrioctylammonium chloride, are also effective phase-transfer catalysts for epoxidation reactions using hydrogen peroxide. icm.edu.pl
Transition-metal catalysis represents another frontier, where metals like copper or nickel are used to generate radicals from diacyl peroxides for various organic transformations. rsc.orgrsc.orgacs.org For instance, a nickel/diacyl peroxide system has been developed for the oxidative acyloxylation of C-H bonds, demonstrating the ability to generate and control carboxylate radicals. zioc.ru While often used for subsequent reactions rather than the peroxide synthesis itself, these studies highlight the tunable reactivity of diacyl peroxides under metal catalysis.
Enzymatic catalysis, or biocatalysis, is an emerging approach that offers high selectivity under mild conditions. acs.org Enzymes like peroxidases, which catalyze oxidation reactions with hydrogen peroxide, could potentially be applied to the synthesis of organic peroxides. mdpi.com Lipases are also used for esterification and could be relevant in pathways involving peroxy acids. acs.org A patent describes the synthesis of diacyl peroxides using a polyvinyl alcohol composite amino acid catalyst, which avoids the use of more hazardous reagents like acyl chlorides. google.com
Table 2: Overview of Catalytic Systems for Peroxide Synthesis
| Catalyst Type | Example Catalyst | Target Peroxide | Key Advantages | Reference |
|---|---|---|---|---|
| Acid Catalysis | Sulfuric Acid, Phosphoric Acid | Propionyl Peroxide | Traditional, well-established method. | |
| Phase-Transfer Catalysis (PTC) | Polyethylene Glycol, Quaternary Ammonium Salts | Dialkyl Peroxides | High yields, shorter reaction times, easy catalyst separation, use of cheaper reagents. | mdpi.com |
| Heterogeneous Catalysis | Polyvinyl alcohol composite amino acid | Diacyl Peroxides | Avoids use of expensive/hazardous acyl chlorides, good environmental profile. | google.com |
| Metal Complex Catalysis | Nickel salts | Diacyl Peroxides (as reagents) | Enables novel transformations like C-H acyloxylation by preserving carboxylate radicals. | zioc.ru |
| Biocatalysis | Peroxidases, Lipases | General Peroxides / Esters | High selectivity, mild reaction conditions, environmentally friendly. | acs.orgmdpi.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and enhance efficiency by minimizing waste and energy consumption. rsc.org
A key principle is atom economy , which seeks to maximize the incorporation of reactant atoms into the final product. nih.gov The traditional synthesis of diacyl peroxides often uses acyl chlorides, which generates salt byproducts. A greener alternative is the direct reaction of a carboxylic acid (propionic acid) with hydrogen peroxide, where the only byproduct is water. google.com This approach significantly improves atom economy and avoids chloride-containing waste.
The choice of solvents is another critical aspect. Many traditional syntheses employ volatile organic compounds (VOCs). Green chemistry encourages the use of safer, more environmentally benign solvents. rsc.org Research into greener alternatives has identified solvents like cyclopentyl methyl ether (CPME), which is more stable against peroxide formation than ethers like THF and has limited miscibility with water, simplifying recovery and reducing waste streams. nih.gov Using water as a solvent, as demonstrated in some hydrogen peroxide-based oxidation processes, represents an ideal green option. google.com
Catalyst choice plays a pivotal role in green synthesis. The use of heterogeneous or recyclable catalysts, such as the polyvinyl alcohol composite amino acid catalyst, simplifies product purification and minimizes catalyst waste. google.com Biocatalysis, using enzymes, operates under ambient conditions (temperature and pressure) and in aqueous media, offering significant advantages in terms of energy demand and waste reduction. acs.org Photocatalysis, using visible light to drive reactions, is another green approach that has been applied to reactions involving diacyl peroxides. rsc.org
Finally, integrating these principles with continuous-flow technology further enhances the green profile of this compound production. researchgate.net Microreactors not only improve safety but also increase energy efficiency and can be coupled with green catalysts and solvents to create a highly sustainable manufacturing process. researchgate.net
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit | Reference |
|---|---|---|---|---|
| Atom Economy | Use of propionyl chloride | Direct use of propionic acid with H₂O₂ | Avoids chloride waste; water is the only byproduct. | google.com |
| Safer Solvents | Dichloromethane, Ether | Cyclopentyl methyl ether (CPME), Water | Reduced toxicity, easier recovery, less waste. | nih.govgoogle.com |
| Energy Efficiency | Conventional heating/stirring | Ultrasound-assisted synthesis; Continuous-flow microreactors | Shorter reaction times, better heat transfer, lower energy input. | mdpi.commdpi.com |
| Catalysis | Stoichiometric acid/base | Recyclable heterogeneous catalysts; Biocatalysts (e.g., peroxidases) | Reduced waste, simplified purification, mild reaction conditions. | acs.orggoogle.com |
| Waste Prevention | Batch processing with workups | Integrated continuous-flow systems; Catalytic cascades | Minimizes intermediate purification steps and solvent use. | researchgate.netrsc.org |
Decomposition Pathways and Reaction Kinetics of Dipropionyl Peroxide
Fundamental Decomposition Mechanisms
The initial and most fundamental step in the decomposition of dipropionyl peroxide is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. rsc.org This bond is inherently unstable, with a dissociation energy estimated to be between 20 and 50 kcal/mol. The cleavage results in the formation of two propionyloxy radicals (CH₃CH₂COO•).
This process is represented by the following reaction: (CH₃CH₂COO)₂ → 2 CH₃CH₂COO•
The weakness of the O-O bond in diacyl peroxides like this compound is attributed to repulsion between the lone pairs of electrons on the adjacent oxygen atoms and the electron-withdrawing effect of the carbonyl groups. wayne.edu This initial homolytic fission is a common feature in the decomposition of various peroxides and serves as a primary source of free radicals. rsc.org
While stepwise homolytic cleavage is a key pathway, evidence also suggests the occurrence of concerted dissociation mechanisms. In such a mechanism, the O-O bond cleavage and the subsequent decarboxylation of one of the acyloxyl radicals occur simultaneously, or nearly so. This leads directly to the formation of an ethyl radical, a propionyloxy radical, and a molecule of carbon dioxide.
Following the initial homolytic cleavage of the O-O bond, the resulting propionyloxy radicals (CH₃CH₂COO•) are highly unstable and readily undergo decarboxylation. mdpi.com This process involves the breaking of a carbon-carbon bond, leading to the formation of an ethyl radical (CH₃CH₂•) and a molecule of carbon dioxide (CO₂).
The reaction is as follows: CH₃CH₂COO• → CH₃CH₂• + CO₂
The rate of decarboxylation of acyloxyl radicals is generally very rapid. mdpi.com The instability of the acyloxyl radical and the thermodynamic stability of the products (the ethyl radical and carbon dioxide) drive this reaction forward. This decarboxylation step is crucial as it leads to the formation of the highly reactive alkyl radicals that can initiate further reactions.
Concerted Dissociation Mechanisms
Kinetic Studies of Thermal Decomposition
Kinetic studies of the thermal decomposition of this compound have been conducted to determine the rate constants and activation energies, providing insight into the reaction mechanism. These studies have shown that the decomposition generally follows first-order kinetics. researchgate.netresearchgate.net
The Arrhenius equation, k = A * exp(-Ea/RT), is used to relate the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). Experimental determination of these parameters across a range of temperatures allows for a quantitative understanding of the decomposition process. For instance, studies on similar diacyl peroxides have reported activation energies that are influenced by the structure of the acyl group. cdnsciencepub.com The activation energy for the decomposition of cyclopropanecarbonyl peroxide, a related compound, was found to be 2.0–2.8 kcal mol⁻¹ greater than that for its ¹⁸O-scrambling, which corresponds to the energy barrier for the dissociation of the intimate radical pair in the solvent cage. rsc.org
Table 1: Activation Parameters for the Thermal Decomposition of Various Peroxides This table presents a comparative view of activation energies for different peroxides to provide context for the decomposition of this compound.
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Notes |
|---|---|---|---|
| This compound (gas-phase) | 30.0 | 2.5 x 10¹⁴ | Unimolecular decomposition. researchgate.net |
| Diacetyl peroxide | 29.5 | - | Represents the O-O bond dissociation energy. wayne.edu |
| Isobutyryl peroxide | 27.3 | 2.8 x 10¹⁴ | Decomposition in isooctane (B107328) solution. researchgate.net |
| FC(O)OOC(O)F | 23.9 ± 0.9 | 1.0 x 10¹³ | Direct determination of the O-O bond energy. scielo.org.ar |
Studies on the gas-phase decomposition of this compound have been instrumental in understanding its intrinsic unimolecular decomposition kinetics, free from solvent effects. researchgate.netacs.org In a flow system, it was determined that gaseous this compound decomposes in a unimolecular fashion. researchgate.net
The rate constant for the gas-phase decomposition of this compound is described by the Arrhenius equation: k = 2.5 x 10¹⁴ exp(−30,000/RT) s⁻¹ researchgate.net
From this equation, the activation energy for the decomposition is determined to be 30.0 kcal/mol. researchgate.net This value is considered to be a direct measure of the O-O bond dissociation energy in the molecule. The unimolecular nature of the reaction in the gas phase supports the primary step being the homolytic cleavage of the O-O bond. researchgate.net
Table 2: Gas-Phase Decomposition Kinetic Data for this compound
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Activation Energy (Ea) | 30.0 | kcal/mol | researchgate.net |
| Pre-exponential Factor (A) | 2.5 x 10¹⁴ | s⁻¹ | researchgate.net |
| Reaction Order | Unimolecular | - | researchgate.net |
Determination of Rate Constants and Activation Energies
Solution-Phase Decomposition Kinetics and Solvent Effects
The decomposition of this compound in solution is significantly influenced by the surrounding solvent. The rate of decomposition is affected by solvent viscosity and the potential for the solvent to react with the free radicals produced. Studies on analogous peroxides, such as diacetyl peroxide, indicate that solvent characteristics play a crucial role in the kinetics of thermal decomposition. acs.org
The interaction between the peroxide and the solvent can alter the rate at which the oxygen-oxygen bond breaks and can also influence the subsequent reactions of the resulting propionyloxy radicals. Non-polar solvents are often used in reactions involving free radicals, as they are less likely to interfere with the radical chain reactions.
Pressure and Temperature Dependence of Decomposition Rates
The rate of decomposition of this compound is highly dependent on both temperature and pressure. proakademia.eu An increase in temperature provides the necessary energy to overcome the activation energy barrier for the homolytic cleavage of the weak oxygen-oxygen bond, leading to a significant increase in the decomposition rate. bibliotekanauki.pl For many peroxides, the rate of decomposition can increase by a factor of approximately 2.2 to 2.3 for every 10°C rise in temperature. bibliotekanauki.plnasa.gov
The self-accelerating decomposition temperature (SADT) is a critical parameter that defines the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. acs.org For this compound, the SADT is reported to be 30.0°C, indicating its moderate thermal stability. acs.org
Pressure also plays a role in the decomposition kinetics. While gas-phase decompositions are well-studied, the influence of pressure in the liquid phase is also a significant factor, particularly in confined systems where pressure can build up due to the evolution of gaseous products like carbon dioxide. acs.orgnist.gov
Table 2: Temperature and Pressure Effects on Decomposition
| Parameter | Effect |
|---|---|
| Temperature | Increasing temperature exponentially increases the decomposition rate. |
| Pressure | Increased pressure, especially in a closed system, can influence reaction rates and pathways. |
Influence of Initiator Concentration on Reaction Velocity
Research on similar initiator systems, like benzoyl peroxide, has shown that increasing the initiator concentration leads to a faster polymerization rate and a shorter time to reach the maximum reaction rate. mdpi.comnih.gov However, this can also lead to the formation of polymers with shorter chain lengths. mdpi.com The concentration of the initiator can also influence the exothermicity of the reaction, with higher concentrations potentially leading to a more rapid release of heat. rsc.org
Induced Decomposition Processes
Chain Reactions Initiated by Primary Dissociation
The primary dissociation of this compound yields propionyloxy radicals, which can then initiate chain reactions. These highly reactive species can undergo decarboxylation to form ethyl radicals and carbon dioxide. These radicals can then propagate a chain reaction by reacting with other molecules, including the solvent or other reactants present in the system.
This process is characteristic of free radical reactions, which typically involve three phases: initiation, propagation, and termination. The propagation phase involves the newly formed radicals reacting to generate more radicals, leading to a rapid cascade.
Role of Impurities and Catalysts in Accelerated Decomposition
The decomposition of this compound can be significantly accelerated by the presence of impurities and catalysts. Transition metals, such as cobalt and iron, and their salts are particularly effective catalysts for peroxide decomposition. google.comresearchgate.net Even trace amounts of impurities like metal filings or rust can drastically increase the rate of decomposition, potentially leading to a hazardous, explosive reaction. google.com
The mechanism of catalytic decomposition often involves redox reactions where the metal ion cycles between different oxidation states, facilitating the breakdown of the peroxide. researchgate.net The presence of certain organic compounds can also induce decomposition. d-nb.info This sensitivity to contamination necessitates careful handling and storage to prevent accidental and rapid decomposition. hkfsd.gov.hkfm.com
Table 4: Common Catalysts and Impurities Accelerating Decomposition
| Substance | Role |
|---|---|
| Transition Metals (e.g., Co, Fe) | Act as powerful catalysts, significantly accelerating decomposition through redox cycles. google.com |
| Metal Salts (e.g., cobalt salts, vanadium salts) | Also serve as accelerators for the decomposition process. google.com |
| Metal Filings/Rust | Act as impurities that can catalyze and accelerate decomposition. google.com |
| Certain Organic Compounds | Can induce or accelerate the decomposition of peroxides. d-nb.info |
Radical Chemistry and Reactivity Profile of Dipropionyl Peroxide Derivatives
Generation and Characterization of Propionyl and Ethyl Radicals
The primary step in the radical chemistry of dipropionyl peroxide is the cleavage of the O-O bond, which has a low bond dissociation energy. This homolysis generates two propionyloxy radicals (CH₃CH₂COO•). These acyloxy radicals are unstable and can subsequently undergo decarboxylation to yield ethyl radicals (CH₃CH₂•) and carbon dioxide. aip.org
Initiation (Homolysis): CH₃CH₂C(O)O-OC(O)CH₂CH₃ → 2 CH₃CH₂COO•
Decarboxylation: CH₃CH₂COO• → CH₃CH₂• + CO₂
The generation of these radical intermediates is fundamental to the role of this compound as an initiator for radical reactions. google.com
Due to their high reactivity and short lifetimes, the direct detection of radicals like the propionyl and ethyl radicals is challenging. rsc.org Various spectroscopic techniques have been developed to characterize these transient species.
Electron Paramagnetic Resonance (EPR) Spin Trapping: This is a powerful and widely used indirect method for detecting short-lived radicals. mdpi.comcapes.gov.br It involves the reaction of the transient radical with a "spin trap" molecule to form a more stable radical adduct that can be observed by EPR spectroscopy. mdpi.com Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). capes.gov.brmdpi.com The resulting EPR spectrum of the spin adduct provides information about the structure of the original trapped radical. mdpi.com For instance, the incubation of organic peroxides with rat liver microsomes in the presence of DMPO allows for the detection and identification of the metabolic radical species. capes.gov.br
Advanced Mass Spectrometry: Chemical Ionization Mass Spectrometry (CIMS) has emerged as a technique for the direct, speciated detection of organic peroxy radicals. rsc.orgrsc.org A method using Cl₂⁻ as the reagent ion (Cl₂⁻-CIMS) has been developed for measuring acetyl and propionyl peroxy radicals produced from the photolysis of methyl ethyl ketone. rsc.orgrsc.org
Optical Spectroscopy: Near-infrared (NIR) absorption spectroscopy has been used for the kinetic study of alkyl peroxy radicals, such as the ethyl peroxy radical (C₂H₅O₂). acs.org This method monitors the structured absorbance spectra of the radicals, allowing for time-resolved detection. acs.org Additionally, photofragmentation detected infrared (PFD-IR) spectroscopy has been shown to be sensitive enough to detect the electronic transitions of alkyl peroxy radicals generated in a supersonic jet expansion. colostate.edu
Table 1: Spectroscopic Techniques for Radical Detection
| Technique | Description | Radicals Detected | Reference |
|---|---|---|---|
| EPR Spin Trapping | An indirect method where a short-lived radical reacts with a spin trap (e.g., DMPO) to form a stable, detectable radical adduct. | Propionyl, Ethyl, and other organic radicals | mdpi.comcapes.gov.brmdpi.com |
| Chemical Ionization Mass Spectrometry (CIMS) | A direct detection method, particularly Cl₂⁻-CIMS, for speciated measurements of organic peroxy radicals. | Acetyl and Propionyl peroxy radicals | rsc.orgrsc.org |
| Near-Infrared (NIR) Absorption Spectroscopy | A time-resolved method that monitors the characteristic NIR absorption spectra of radicals for kinetic studies. | Ethyl peroxy radical (C₂H₅O₂) | acs.org |
| Photofragmentation Detected IR (PFD-IR) Spectroscopy | A sensitive technique used to record vibrationally resolved spectra of jet-cooled radicals. | Methyl peroxy radical (CH₃OO) | colostate.edu |
Reactions of Alkyl Radicals Generated from this compound
Once formed, the ethyl radicals generated from this compound can participate in a variety of subsequent reactions that dictate the final product distribution. These reactions are characteristic of alkyl radical chemistry.
Alkyl radicals are capable of abstracting hydrogen atoms from other molecules, a fundamental process in radical chain reactions. libretexts.org For example, an ethyl radical can abstract a hydrogen atom from a suitable donor molecule (R-H) to form ethane (B1197151) and a new radical (R•). cdnsciencepub.com This chain transfer reaction is a key step in many polymerization processes. libretexts.org Theoretical studies on radical-radical hydrogen abstraction, such as between a methyl and an ethyl radical (CH₃• + C₂H₅• → CH₄ + C₂H₄), show that these reactions are typically exothermic and proceed with little to no energy barrier. osti.gov In the context of ketone chemistry, which involves similar radical species, hydrogen abstraction by radicals from the parent ketone molecule is a well-documented reaction pathway. rsc.org
When two alkyl radicals react, they can either combine to form a larger molecule or undergo disproportionation, where one radical abstracts a hydrogen atom from the other, leading to an alkane and an alkene. uark.edu For ethyl radicals, these two competing pathways are:
Combination: CH₃CH₂• + •CH₂CH₃ → CH₃CH₂CH₂CH₃ (n-butane)
Disproportionation: CH₃CH₂• + •CH₂CH₃ → CH₃CH₃ (ethane) + CH₂=CH₂ (ethylene)
The ratio of the rate constants for disproportionation (k(d)) to combination (k(c)) is an important characteristic of a given radical. uark.edu For ethyl radicals, the k(d)/k(c) ratio is relatively small and largely independent of temperature. cdnsciencepub.comuark.edu Studies on similar straight-chain alkyl radicals in solution have found this ratio to be around 0.2. cdnsciencepub.com The activation energy for combination has been found to be slightly higher than that for disproportionation for ethyl radicals. researchgate.net
Table 2: Disproportionation-to-Combination Ratios for Alkyl Radicals
| Radical System | k(d)/k(c) Ratio | Conditions | Reference |
|---|---|---|---|
| Ethyl and Propionyl Radicals | ~0.02 | Liquid phase photolysis of diethyl ketone | cdnsciencepub.com |
| C₇, C₉, C₁₁ Alkyl Radicals | ~0.2 | Decomposition of diacyl peroxides in solution | cdnsciencepub.com |
| n-Propyl Radicals | 0.3 | Photolysis of azo-n-propane | researchgate.net |
| Ethyl Radicals | 0.12 | Photolysis of diethyl ketone at low pressure | cdnsciencepub.com |
At higher temperatures, alkyl radicals can undergo intramolecular hydrogen abstraction, also known as "backbiting." cdnsciencepub.com This process leads to the isomerization of the radical. For instance, a primary alkyl radical can rearrange to a more stable secondary radical. This intramolecular chain transfer has an apparent activation energy of about 2 kcal per mole. cdnsciencepub.com The resulting isomerized radical can then combine with another radical to form a branched-chain product. cdnsciencepub.com This type of reaction is significant as it provides a mechanism for the formation of short-chain branches in processes like polyethylene (B3416737) polymerization. cdnsciencepub.com
In the solution phase, the decomposition of an initiator like this compound generates a pair of radicals in close proximity, confined within a "cage" of solvent molecules. wikipedia.orgprinceton.edu This phenomenon, known as the cage effect, significantly influences the fate of the newly formed radicals. researchgate.net
The radicals undergo numerous collisions within this cage before they can diffuse apart. wikipedia.org This increases the probability of "geminate recombination," where the original radical pair recombines or disproportionates before escaping the cage. cdnsciencepub.comwikipedia.org Because the radicals from this compound are formed in pairs, they have a higher tendency to react with each other rather than with radicals from other peroxide molecules. cdnsciencepub.com The efficiency of cage recombination depends on factors like radical size and solvent viscosity. wikipedia.org The cage effect reduces the efficiency of the initiator, as some radicals are deactivated before they can initiate polymerization or other desired reactions. wikipedia.org Evidence for the cage effect includes the observation that once a radical escapes the cage, it has a longer lifetime during which other reactions, like intramolecular chain transfer, can compete with diffusion and reaction with other free radicals. cdnsciencepub.com
Intramolecular Chain Transfer and Isomerization
Interactions of Acyloxyl Radicals
The decomposition of this compound results in the formation of propionyloxy radicals. The subsequent reactivity of these and other acyloxyl radicals is not only governed by their intrinsic chemical nature but is also significantly influenced by their immediate environment, particularly the solvent.
Hydrogen Bonding Interactions with Solvents
The solvent can play a crucial role in the reaction pathways of free radicals, a factor that is often underestimated in radical-based syntheses. canada.ca For acyloxyl radicals, interactions with solvent molecules, especially through hydrogen bonding, can alter their reactivity and the distribution of products. canada.canih.gov
Hydrogen bond donor (HBD) solvents can solvate the transition states of radical reactions to different extents, thereby influencing the reaction rates. canada.ca For instance, in reactions involving the cumyloxyl radical, a model for other alkoxyl and acyloxyl radicals, a significant increase in the rate constant for hydrogen atom transfer (HAT) is observed when moving from polar, hydrogen-bonding solvents like methanol (B129727) to non-polar solvents like isooctane (B107328). nih.gov This is attributed to the stabilization of the radical ground state by the polar solvent, which increases the activation energy for the subsequent reaction. nih.gov
The effect of solvent on radical reactivity is particularly pronounced in competitive reaction pathways. For example, the competition between β-scission and hydrogen abstraction by tert-butoxyl radicals is highly solvent-dependent. It has been proposed that the transition state for β-scission is more effectively solvated by HBD solvents than the transition state for hydrogen abstraction, thus altering the ratio of products. canada.ca This suggests that the choice of solvent can be a powerful tool to direct the outcome of reactions initiated by the acyloxyl radicals derived from this compound.
Research on various radical reactions has highlighted the impact of different solvents on reaction kinetics. The table below summarizes the observed effects of solvent type on the rate of hydrogen atom transfer (HAT) for the cumyloxyl radical, which serves as an analogue for the behavior of acyloxyl radicals.
Table 1: Effect of Solvent on Hydrogen Atom Transfer (HAT) Rate Constants for the Cumyloxyl Radical
| Solvent | Relative HAT Rate Constant (kH) | Solvent Type | Primary Interaction |
|---|---|---|---|
| Isooctane | High | Aprotic, Non-polar | Minimal |
| Methanol (MeOH) | Low (5-12 times lower than isooctane) | Protic, Polar | Hydrogen Bonding |
Data derived from studies on the cumyloxyl radical, illustrating the principle of solvent effects on radical reactivity. nih.gov
Stability and Subsequent Reactivity of Acyloxyl Radicals
Upon formation from the homolytic cleavage of the peroxide bond in this compound, the resulting propionyloxy radicals are at a chemical crossroads. numberanalytics.com Their stability is a determining factor in their subsequent chemical fate, primarily influencing the competition between decarboxylation to form an ethyl radical and carbon dioxide, and other reactions such as hydrogen atom transfer (HAT). numberanalytics.comrsc.org
The structure of the acyloxyl radical plays a significant role in its stability. For instance, aryl-substituted acyloxyl radicals, such as the benzoyloxy radical, exhibit greater stability and slower decarboxylation rates compared to their alkyl counterparts. rsc.org This enhanced stability makes them more selective HAT agents. rsc.org In contrast, alkyl-acyloxyl radicals like the propionyloxy radical are generally less stable and more prone to rapid decarboxylation.
The reactivity profile of the acyloxyl radical is a direct consequence of its stability. A more stable radical will have a longer lifetime, allowing it to participate in intermolecular reactions like hydrogen abstraction from a suitable donor. rsc.org Less stable radicals are more likely to undergo rapid unimolecular fragmentation, such as decarboxylation. mdpi.com
The subsequent reactivity pathways for a propionyloxy radical are summarized below:
Decarboxylation: The propionyloxy radical can lose a molecule of carbon dioxide to form a highly reactive ethyl radical. This is often a major pathway for alkyl-acyloxyl radicals. numberanalytics.comaip.org
Hydrogen Atom Transfer (HAT): The acyloxyl radical can abstract a hydrogen atom from a solvent or substrate molecule to form propionic acid. aip.org The efficiency of this process depends on the stability of the radical and the bond dissociation energy of the H-donor. rsc.org
Addition to π Systems: Acyloxyl radicals can add to double or triple bonds, initiating a cascade of radical reactions. mdpi.com However, for less stable acyloxyl radicals, this pathway may be less competitive compared to decarboxylation. mdpi.com
The interplay between these pathways is critical in determining the final products of a reaction initiated by this compound. The choice of reaction conditions, including solvent and the presence of radical traps, can be used to favor one pathway over another.
Table 2: Competing Reaction Pathways of Acyloxyl Radicals
| Reaction Pathway | Description | Factors Favoring this Pathway |
|---|---|---|
| Decarboxylation | Fragmentation of the acyloxyl radical to an alkyl/aryl radical and CO2. numberanalytics.com | Lower stability of the acyloxyl radical (e.g., alkyl substituents). rsc.org |
| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom from a donor molecule. rsc.org | Higher stability of the acyloxyl radical (e.g., aryl substituents), presence of good H-donors. rsc.org |
Applications in Polymer Science and Materials Chemistry Research
Dipropionyl Peroxide as a Radical Polymerization Initiator.benchchem.comnouryon.com
This compound serves as a radical initiator, a substance that can produce radical species under mild conditions and promote polymerization reactions. nouryon.com Organic peroxides, in general, are well-suited for this role because the oxygen-oxygen bond in their structure can be easily broken by heat or UV radiation to form reactive radicals. pergan.com This characteristic allows for a controlled start to the polymerization process. pergan.com
The initiation of free radical polymerization by this compound begins with the homolytic cleavage of the weak oxygen-oxygen bond. This decomposition, which can be triggered by heat, results in the formation of two propionyloxy radicals (CH₃CH₂COO•). These radicals are highly reactive and can then attack a monomer molecule, adding to its double bond and transferring the radical site to the monomer. This event marks the beginning of the polymer chain growth. fujifilm.comopen.edu
Decomposition: The peroxide molecule splits into two free radicals. fujifilm.com
Initiation: The newly formed radical adds to a monomer, creating a new, larger radical. fujifilm.com
Propagation: The monomeric radical proceeds to react with other monomer molecules, elongating the polymer chain. fujifilm.com
Termination: The growth of the polymer chain ceases when two radicals combine or through a process called disproportionation. fujifilm.com
This compound is a versatile initiator used in the polymerization of a variety of monomers, including olefins, acrylates, and vinyl esters. google.comepo.orggoogle.compolymerinnovationblog.comhempel.com
Olefins: It is employed in the production of polyolefins. While not as common as for other monomers, it can initiate the polymerization of cyclic olefins.
Acrylates: this compound is effective in initiating the polymerization of acrylate (B77674) monomers like methyl methacrylate (B99206) (MMA). This process is crucial for producing acrylic polymers with controlled molecular weights and narrow polydispersity indices.
Vinyl Esters: It is also used as an initiator for the polymerization of vinyl esters. google.comgoogle.compolymerinnovationblog.com These reactions can be carried out to create homopolymers or copolymers with specific properties. google.com
Table 1: Applications of this compound in Monomer Polymerization
| Monomer Class | Specific Monomer Example | Resulting Polymer |
| Olefins | Cyclic Olefins | Polyolefins |
| Acrylates | Methyl Methacrylate (MMA) | Acrylic Polymers |
| Vinyl Esters | Vinyl Acetate (B1210297) | Poly(vinyl acetate) |
The concentration of the peroxide initiator, such as this compound, has a significant impact on the molecular weight and molecular weight distribution of the resulting polymer. researchgate.netresearchgate.netmdpi.com Generally, increasing the initiator concentration leads to the formation of polymers with lower average molecular weight. researchgate.netmdpi.com This is because a higher concentration of initiator generates a larger number of radicals, resulting in more polymer chains being initiated simultaneously, which in turn leads to shorter individual chains.
Furthermore, increasing the peroxide concentration tends to narrow the molecular weight distribution, leading to a lower polydispersity index (PDI). researchgate.netresearchgate.netmdpi.com A lower PDI indicates a more uniform set of polymer chains in terms of their length. For instance, in the degradation of polypropylene, increasing the peroxide concentration has been shown to decrease the PDI. researchgate.net This control over molecular weight and its distribution is critical as these parameters strongly influence the final properties and processability of the polymer. researchgate.netresearchgate.net
Application in the Polymerization of Olefins, Acrylates, and Vinyl Esters
Controlled/Living Radical Polymerization with this compound Derivatives
While conventional free radical polymerization offers limited control over the polymer architecture, controlled/living radical polymerization (CLRP) techniques enable the synthesis of polymers with well-defined structures, narrow molecular weight distributions (PDI close to 1), and complex architectures. iaea.org
One approach to achieve such control is through the use of specialized initiators and mediating agents. iaea.org While information specifically on this compound derivatives in CLRP is not extensively detailed in the provided results, the principles of CLRP can be applied. For example, nitroxide-mediated radical polymerization (NMRP) is a CLRP technique that uses a stable nitroxide radical to reversibly trap the growing polymer chains. iaea.org This reversible termination allows for the controlled growth of polymer chains.
The use of multifunctional initiators, such as a cyclic trifunctional peroxide, has been investigated in NMRP to potentially increase the rate of polymerization by generating more free radicals. iaea.org The cyclic nature of such an initiator could theoretically prevent the generation of branches in the polymer chains, which would help in keeping the polydispersity low. iaea.org By carefully selecting the initiator and controlling the reaction conditions, it is possible to tailor the polymer's microstructure, including its composition, monomer sequence, and molecular weight, for specific applications. frontiersin.org
Polymer Modification and Crosslinking.ontosight.aimdpi.comarkema.com
Beyond initiating polymerization, peroxides like this compound can be used to modify existing polymers through processes such as crosslinking and chain scission. ontosight.aimdpi.com
Crosslinking involves the formation of chemical bonds between polymer chains, creating a three-dimensional network structure. mdpi.com This process can be initiated by the radicals generated from the thermal decomposition of a peroxide. mdpi.com These radicals abstract hydrogen atoms from the polymer backbone, creating macroradicals that can then combine to form crosslinks. mdpi.com Crosslinking generally enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. mdpi.comresearchgate.net For instance, dialkyl peroxides are used for crosslinking polyethylenes. mdpi.com
Conversely, in some polymers like polypropylene, the presence of peroxide radicals can lead to chain scission, a process that breaks down long polymer chains into shorter ones. researchgate.netmdpi.com This controlled degradation is used to reduce the molecular weight and viscosity of the polymer, improving its processability. researchgate.netresearchgate.net
Grafting Reactions on Polymer Backbones
Grafting is a versatile technique used to modify the properties of a polymer by covalently bonding new polymeric side chains (grafts) onto an existing polymer backbone. google.comgoogle.com This process can dramatically alter the surface properties, compatibility, and functionality of the original material. Free-radical grafting initiated by organic peroxides is a common and effective method to achieve this modification. mdpi.com
The mechanism begins with the thermal decomposition of the peroxide initiator, such as this compound, to form primary radicals. These highly energetic radicals can abstract a hydrogen atom from the polymer backbone, creating a macroradical site on the chain. nih.govnouryon.com This activated site then serves as a point of initiation for the polymerization of a second monomer, leading to the growth of a new polymer chain grafted onto the original backbone. This process is a cornerstone of creating materials with tailored properties, such as compatibilizers for polymer blends or functionalized surfaces for biomedical applications. nih.govgoogle.com
A prominent example of this application is the grafting of maleic anhydride (B1165640) (MAH) onto polyolefins like polyethylene (B3416737) (PE) or biodegradable polyesters like poly(butylene succinate) (PBS). nih.govnouryon.comgoogle.com While specific studies detailing this compound for this exact purpose are not abundant, it is listed among other di(C2-C12-alkanoyl) peroxides as a suitable initiator for such graft polymer synthesis. rsc.org The resulting maleic anhydride-grafted polymers (e.g., PBS-g-MAH) act as effective compatibilizers in composites, enhancing the interfacial adhesion between the polymer matrix and fillers. nih.govnouryon.com The redox initiation, involving a peroxide and a reducing agent, has been shown to enhance the efficiency of melt free-radical grafting by minimizing side reactions. tandfonline.comresearchgate.net
Table 1: Components and General Findings in a Typical Peroxide-Induced Grafting Reaction This table illustrates the general principles of peroxide-induced grafting, using dicumyl peroxide (DCP) as a well-documented example.
| Component | Role | Research Finding |
| Polymer Backbone | The main polymer chain to be modified (e.g., Polyethylene, Poly(butylene succinate)). | The structure of the backbone influences the ease of hydrogen abstraction. |
| Monomer | The molecule to be grafted onto the backbone (e.g., Maleic Anhydride, Glycidyl Methacrylate). | The grafted monomer introduces new functionality to the polymer. |
| Peroxide Initiator | Source of free radicals to initiate the grafting process (e.g., Dicumyl Peroxide, this compound). | The concentration and decomposition rate of the initiator affect the grafting density and efficiency. tandfonline.com |
| Reducing Agent (Optional) | Part of a redox initiation system to improve efficiency (e.g., Tin(II) 2-ethylhexanoate). | Redox systems can lead to higher grafting degrees compared to conventional initiation. tandfonline.comresearchgate.net |
| Resulting Product | Graft copolymer with modified properties (e.g., PBS-g-MAH). | Acts as a compatibilizer, improving adhesion and mechanical properties in polymer blends and composites. nih.govnouryon.com |
Crosslinking of Elastomers and Thermosets
Crosslinking is a critical process in polymer technology that involves forming chemical bonds between polymer chains to create a three-dimensional network. nih.gov This transformation converts a thermoplastic or viscous material into a more durable, elastic, and thermally stable thermoset or elastomer. polimi.itmdpi.com Organic peroxides are widely used as crosslinking agents for a variety of polymers, including both saturated (like ethylene-propylene rubbers) and unsaturated elastomers (like natural rubber). nih.govpreprints.org
The mechanism of peroxide-induced crosslinking is initiated by the thermal decomposition of the peroxide, which generates free radicals. mdpi.comnih.gov These radicals abstract hydrogen atoms from adjacent polymer chains, creating macroradicals. mdpi.compolimi.it The subsequent combination of these macroradicals forms stable carbon-carbon (C-C) crosslinks between the chains. akrochem.com These C-C bonds have higher bond energy compared to the sulfidic crosslinks formed during traditional sulfur vulcanization, which often results in vulcanizates with superior heat aging resistance and lower compression set. akrochem.commdpi.com
The efficiency of crosslinking and the final properties of the material are influenced by the type of polymer, the type of peroxide, and the peroxide concentration. mdpi.comresearchgate.net For instance, in the crosslinking of polyethylene, increasing the peroxide concentration generally leads to a higher degree of crosslinking, which can be quantified by measuring the gel content (the insoluble fraction of the crosslinked polymer). mdpi.com This, in turn, affects the mechanical properties, such as tensile strength and hardness. preprints.org However, an excessive concentration of peroxide can sometimes lead to undesirable side reactions, such as chain scission, particularly in polymers like polypropylene. mdpi.com The use of coagents, which are low molecular weight organic compounds with activated double bonds, can enhance the efficiency of peroxide crosslinking by promoting the formation of additional crosslinks and suppressing side reactions. preprints.orgakrochem.com
Table 2: Typical Effect of Increasing Peroxide Concentration on Elastomer Properties This table summarizes the general trends observed when increasing the concentration of a peroxide crosslinking agent, based on studies with common peroxides like dicumyl peroxide (DCP).
| Property | Effect of Increased Peroxide Concentration | Rationale |
| Crosslink Density (Gel Content) | Increases | More peroxide generates more radicals, leading to a greater number of C-C crosslinks between polymer chains. mdpi.com |
| Tensile Strength | Increases up to an optimal point, may decrease beyond that | A higher crosslink density enhances strength, but excessive crosslinking can make the material brittle. preprints.org |
| Hardness | Increases | The formation of a rigid 3D network restricts polymer chain mobility, increasing hardness. |
| Elongation at Break | Decreases | The crosslinked network restricts the ability of polymer chains to slide past one another, reducing stretchability. mdpi.com |
| Compression Set | Decreases (Improves) | The stable C-C crosslinks provide better elastic recovery after deformation under heat and pressure. akrochem.com |
| Thermal Stability | Increases | The high bond energy of C-C crosslinks provides better resistance to degradation at elevated temperatures. akrochem.com |
Applications in Organic Synthesis Research
Role as an Oxidant in Chemical Transformations
Dipropionyl peroxide is recognized as a potent oxidizing agent. noaa.govnih.gov Its reactivity stems from the weak oxygen-oxygen bond within the peroxide group, which can undergo homolytic cleavage to produce propionyloxy radicals. These radicals are effective in various chemical transformations. The compound can cause the ignition of organic materials upon contact and reacts violently with reducing agents like sulfides, nitrides, and hydrides. noaa.govnih.gov While the pure material is highly explosive, it is typically used in dilute solutions (e.g., 25%) to moderate its reactivity. nih.govchemicalbook.com Its primary application in this context is as a radical initiator for polymerization reactions, such as the high-pressure polymerization of ethylene. chemicalbook.comlookchem.com
Oxidizing Properties of this compound
| Property | Description | Source |
|---|---|---|
| Reactivity | Strong oxidizing agent; can ignite organic compounds on contact. | noaa.govnih.gov |
| Hazard Profile | Pure material poses a severe explosion hazard; may explode if shocked or heated. | nih.govchemicalbook.com |
| Primary Use | Initiator in polymerization reactions. | chemicalbook.comontosight.ai |
| Decomposition | Decomposition can be accelerated by catalysts like transition metals (cobalt, iron, manganese). | noaa.govnih.gov |
Peroxides are employed in a range of selective oxidation reactions. For instance, the oxidant system of methyltrioxorhenium combined with hydrogen peroxide has been used for the regio- and stereoselective oxidation of various natural compounds, where the selectivity is governed by the nucleophilicity of double bonds and steric factors. nih.gov In a different context, diacyl peroxides like this compound have been cited as potential oxidizing agents in processes for producing 4-acetoxyazetidinones, key intermediates in antibiotic synthesis. google.com The use of peroxides like H₂O₂ is also central to the oxidation of alcohols, alkenes, and other functional groups, often prized for producing water as the only byproduct. researchgate.net The challenge in these reactions is controlling the high reactivity of the peroxide to achieve selective transformation without unwanted side reactions or complete decomposition. researchgate.net
Analytical Methodologies for Research Characterization of Dipropionyl Peroxide
Spectroscopic Techniques
Spectroscopic methods are fundamental in the study of dipropionyl peroxide, providing non-destructive means for both quantitative analysis and structural elucidation of the molecule and its transformation products.
Quantitative FT-IR Spectroscopy for Decomposition Kinetics
Quantitative Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for studying the decomposition kinetics of diacyl peroxides like this compound. frontiersin.orgnih.gov The method relies on monitoring the change in concentration of the peroxide or its decomposition products over time by measuring the intensity of their characteristic infrared absorption bands. researchgate.net The decomposition is typically carried out in a suitable solvent at a constant temperature, and spectra are recorded at regular intervals.
The decomposition of this compound can be followed by observing the decrease in the intensity of the carbonyl (C=O) stretching vibrations, which are characteristic of the diacyl peroxide structure. lbl.gov These typically appear as a doublet. Concurrently, the growth of absorption bands corresponding to decomposition products such as carbon dioxide, ethane (B1197151), and ethyl propionate (B1217596) can be monitored. rsc.org
By plotting the natural logarithm of the peroxide concentration (proportional to the absorbance of its characteristic peak) against time, the rate constant (k) for the decomposition can be determined, as these reactions typically follow first-order kinetics. researchgate.net
| Functional Group | Compound Type | Characteristic IR Absorption (cm⁻¹) | Monitored Change |
|---|---|---|---|
| C=O (Anhydride-like) | This compound | ~1815 and ~1785 | Decrease |
| CO₂ | Decomposition Product | ~2349 | Increase |
| C=O (Ester) | Decomposition Product (e.g., Ethyl propionate) | ~1740 | Increase |
| C-O (Ester) | Decomposition Product (e.g., Ethyl propionate) | ~1200-1150 | Increase |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peroxide Quantification and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and quantification of this compound. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
For structural analysis, the ¹H NMR spectrum is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl group. The chemical shifts of these protons are influenced by the adjacent electron-withdrawing carbonyl and peroxide groups. ¹³C NMR would similarly show distinct signals for the methyl, methylene, and carbonyl carbons. mdpi.com
Quantitative NMR (qNMR) can be employed to determine the purity or concentration of this compound in a solution. mdpi.comrsc.org This is achieved by dissolving a precisely weighed sample with a known amount of an internal standard in a suitable deuterated solvent. The concentration of the peroxide is calculated by comparing the integral of one of its characteristic proton signals (e.g., the methylene quartet) with the integral of a known signal from the internal standard. Dimethyl sulfoxide-d₆ is often a suitable solvent as it helps in resolving exchangeable protons. rsc.org
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | 1.1 - 1.3 | Triplet (t) |
| ¹H | -CH₂- | 2.5 - 2.8 | Quartet (q) |
| ¹³C | -CH₃ | 8 - 10 | - |
| ¹³C | -CH₂- | 28 - 32 | - |
| ¹³C | C=O | 165 - 170 | - |
Chromatographic Separation and Analysis of Reaction Products
Chromatographic techniques, particularly gas chromatography (GC) coupled with mass spectrometry (GC-MS), are essential for separating and identifying the complex mixture of products resulting from the thermal or photochemical decomposition of this compound. nih.gov
In a typical GC-MS analysis, the sample is injected into the GC, where the volatile decomposition products are separated based on their boiling points and interactions with the stationary phase of the column. hzdr.de As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
The primary decomposition of this compound involves the homolytic cleavage of the O-O bond to form two propionyloxy radicals (CH₃CH₂COO•). These radicals can then decarboxylate to form ethyl radicals (CH₃CH₂•) and carbon dioxide. The subsequent reactions of these radicals lead to a variety of stable products.
| Potential Product | Chemical Formula | Formation Pathway | Method of Identification |
|---|---|---|---|
| Carbon Dioxide | CO₂ | Decarboxylation of propionyloxy radical | GC-TCD, Headspace GC-MS |
| Ethane | C₂H₆ | Combination of two ethyl radicals | Headspace GC-MS |
| Butane | C₄H₁₀ | Combination of two ethyl radicals | GC-MS |
| Ethylene | C₂H₄ | Disproportionation of ethyl radicals | Headspace GC-MS |
| Ethyl propionate | CH₃CH₂COOCH₂CH₃ | Combination of ethyl and propionyloxy radicals | GC-MS (comparison with standard) |
Volumetric and Colorimetric Methods for Peroxide Content Determination
Simple and cost-effective wet chemical methods are widely used for determining the active oxygen content of organic peroxides. tajhizkala.ir
The most common volumetric method is iodometric titration. fluorine1.rucaltech.edu This method is based on the oxidation of an iodide salt by the peroxide in an acidic medium. The this compound sample is dissolved in a suitable solvent mixture, such as methylene chloride or chloroform (B151607) and glacial acetic acid, to ensure solubility. tajhizkala.ir A saturated solution of sodium iodide or potassium iodide is added, and the reaction is allowed to proceed in the dark to prevent photo-induced side reactions. The peroxide oxidizes the iodide ions (I⁻) to molecular iodine (I₂). The amount of liberated iodine, which is directly proportional to the amount of peroxide, is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch solution as an indicator. tajhizkala.irevonik.com The endpoint is marked by the sharp disappearance of the blue starch-iodine complex color.
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Accurately weigh the this compound sample into a flask. | Obtain a precise mass for quantification. |
| 2 | Dissolve the sample in a mixture of glacial acetic acid and a co-solvent (e.g., methylene chloride). | Ensure the peroxide is fully dissolved for reaction. |
| 3 | Add a saturated solution of sodium iodide (NaI). | Provide the iodide source for oxidation by the peroxide. |
| 4 | Allow the mixture to react in the dark for a specified time (e.g., 15 minutes). | Prevent light-induced reactions and allow the primary reaction to complete. |
| 5 | Titrate the liberated iodine with a standard sodium thiosulfate solution. | Quantify the amount of iodine produced. |
| 6 | Add starch indicator near the endpoint and continue titrating until the blue color disappears. | Provide a sharp, visible endpoint for the titration. |
Colorimetric methods are also available for peroxide determination, though they are more commonly applied to hydrogen peroxide. mdpi.comscirp.org These methods typically involve the peroxide-mediated oxidation of a leuco dye or other chromogenic substrate, resulting in a colored product whose absorbance can be measured spectrophotometrically. wipo.int While less specific than titration for diacyl peroxides, they can be adapted for rapid screening or micro-scale analysis.
Advanced Analytical Approaches for Radical Intermediate Detection
The decomposition of this compound proceeds through highly reactive, short-lived radical intermediates. Detecting and characterizing these species is crucial for understanding the reaction mechanism. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is the most direct and definitive technique for this purpose. nih.gov
Since the primary propionyloxy and ethyl radicals are too short-lived to be observed directly in solution by EPR, a technique called spin trapping is employed. wikipedia.orgbruker.com This involves adding a "spin trap" molecule to the reaction mixture. The spin trap, typically a nitrone or nitroso compound, reacts with the transient radicals to form a much more stable paramagnetic nitroxide radical, known as a spin adduct. plos.org This spin adduct accumulates to a concentration detectable by EPR.
The resulting EPR spectrum of the spin adduct is characterized by its g-value and hyperfine splitting constants (HFS), which are determined by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). These parameters serve as a "fingerprint" to identify the originally trapped radical. nih.gov For this compound, one would expect to trap the propionyloxy radical and the ethyl radical.
| Radical Intermediate | Common Spin Trap | Expected Spin Adduct | Typical Hyperfine Splitting Constants (HFS) |
|---|---|---|---|
| Propionyloxy Radical (CH₃CH₂COO•) | Phenyl-N-t-butylnitrone (PBN) | PBN-Propionyloxy Adduct | a_N ≈ 13.0-14.0 G, a_H ≈ 1.5-2.5 G |
| Ethyl Radical (CH₃CH₂•) | Phenyl-N-t-butylnitrone (PBN) | PBN-Ethyl Adduct | a_N ≈ 14.0-15.0 G, a_H ≈ 2.5-3.5 G |
| Ethyl Radical (CH₃CH₂•) | 5,5-Dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) | DMPO-Ethyl Adduct | a_N ≈ 14.0-14.5 G, a_H ≈ 20-21 G |
Theoretical and Computational Studies of Dipropionyl Peroxide
Quantum-Chemical Modeling of Decomposition Mechanisms
Quantum-chemical modeling is a powerful tool for investigating the complex decomposition pathways of peroxides. By simulating the behavior of molecules at the atomic level, researchers can predict reaction mechanisms and energetics that are difficult or dangerous to measure experimentally.
Density Functional Theory (DFT) has been employed to study the properties of organic peroxides, including dipropionyl peroxide. These calculations are crucial for understanding the electronic structure and reactivity of the molecule. For instance, DFT calculations using the B3LYP functional with a 6-31G basis set have been utilized to optimize the molecular structures of a range of organic peroxides, including this compound, as a preliminary step in developing predictive models for their thermal stability. nih.gov
In studies of similar peroxides, such as acetyl propionyl peroxide, DFT has been used to investigate thermolysis mechanisms. The decomposition of acetyl propionyl peroxide in acetone-d6 (B32918) has been shown to proceed via radical formation, with the solvent molecules acting as deuterium (B1214612) donors. researchgate.net This suggests that the decomposition of this compound likely involves the initial homolytic cleavage of the weak O-O bond to form two propionyloxy radicals (CH₃CH₂COO•). These radicals can then undergo further reactions, such as decarboxylation to form ethyl radicals and carbon dioxide.
DFT calculations are also instrumental in determining various molecular descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are then used in quantitative structure-property relationship (QSPR) models. nih.gov
Prior to more computationally intensive quantum chemical calculations, molecular mechanics (MM) simulations are often used for initial geometry optimization. nih.gov This approach uses classical force fields, such as the Universal Force Field (UFF), to find a minimum-energy conformation of the molecule by adjusting bond lengths and angles. nih.govyoutube.com For a molecule like this compound, this step is important because some of its molecular descriptors are dependent on its three-dimensional structure. nih.gov The geometry optimization process aims to find the most stable arrangement of atoms, which corresponds to the lowest point on the potential energy surface. molssi.orgnubakery.org This pre-optimization using MM significantly reduces the computational cost and improves the convergence of subsequent DFT calculations. nih.gov
The analysis of potential energy surfaces (PES) is fundamental to understanding the kinetics and mechanisms of chemical reactions. For the decomposition of this compound, the PES would map the energy of the system as a function of the geometries of the atoms involved in the reaction. The decomposition pathway would be represented as a trajectory on this surface, moving from the reactant (this compound) through a transition state to the products (radicals and subsequent decomposition products).
Studies on related systems, such as the C₃H₅O potential energy surface, demonstrate the complexity of radical reactions involving multiple wells and competing pathways of isomerization and dissociation. researchgate.net For this compound, the initial step is the cleavage of the O-O bond. The resulting propionyloxy radicals can then either abstract a hydrogen atom or undergo β-scission to release CO₂ and an ethyl radical. Each of these steps has a corresponding energy barrier and reaction path on the PES. While specific PES studies for this compound are not abundant in the literature, the principles from studies on similar peroxides and radical reactions are applicable. researchgate.netcapes.gov.brnih.gov
Molecular Mechanics Simulations for Structure Optimization
Prediction Models for Thermochemical Parameters
Predictive models are invaluable for assessing the thermal hazards of reactive chemicals like this compound without the need for extensive and potentially dangerous experimentation.
The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter for the safe storage and transport of organic peroxides. researchgate.netacs.org Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the SADT of organic peroxides based on their molecular structure. researchgate.netacs.org
In these models, various molecular descriptors are calculated for a series of organic peroxides, including this compound, and then correlated with their experimental SADT values using statistical methods like partial least-squares (PLS) regression and support vector regression (SVR). nih.gov The molecular descriptors can be constitutional, topological, or quantum chemical in nature. For instance, studies have used descriptors derived from DFT calculations, such as bond lengths, bond angles, dipole moments, and HOMO/LUMO energies. nih.gov
One study included this compound in a dataset of 65 organic peroxides to develop a QSPR model for SADT. nih.gov The experimental SADT for this compound (≤ 27% concentration) is reported as +15°C. ntc.gov.au The development of such models involves geometry optimization of the molecules using MM and DFT, calculation of a large number of descriptors, and then selection of the most relevant descriptors using techniques like genetic algorithms. nih.gov These QSPR models have shown good predictive accuracy and are valuable tools for the early-stage thermal risk assessment of organic peroxides. nih.govnih.gov
| Compound | Experimental SADT (°C) | Predicted SADT (°C) (Model Reference) |
|---|---|---|
| This compound | 15 ntc.gov.au | Data used in model development nih.gov |
| Di-lauroyl peroxide | 46 | Data used in model development nih.gov |
| Di-decanoyl peroxide | 31 | Data used in model development nih.gov |
The O-O bond in peroxides is notoriously weak, and its bond dissociation energy (BDE) is a key parameter in determining the thermal stability of the compound. Theoretical calculations are a primary method for determining these BDEs. High-level ab initio methods, such as G2 theory, and composite methods like CBS-APNO have been used to calculate the O-O BDE for a variety of peroxides. wayne.edunih.gov
| Peroxide | Calculation Method | BDE (kcal/mol) | Reference |
|---|---|---|---|
| Diacetyl peroxide | G2(MP2) | 38 | wayne.edu |
| Diacetyl peroxide | CBS-APNO | 32.87 | wayne.edu |
| Hydrogen peroxide (HOOH) | G2 | 50 | wayne.edu |
| Dimethyl peroxide (CH₃OOCH₃) | G2 | 39 | wayne.edu |
Quantitative Structure-Property Relationship (QSPR) Models for Self-Accelerating Decomposition Temperature (SADT)
Computational Studies on Radical Reactivity and Selectivity
Theoretical and computational chemistry have provided significant insights into the thermal decomposition of diacyl peroxides, including this compound. These studies focus on elucidating the reaction mechanisms, determining the energetics of decomposition pathways, and understanding the subsequent reactivity of the generated radicals. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of data exists for closely related analogues like acetyl peroxide and general diacyl peroxides (RC(O)OOC(O)R), from which the behavior of this compound can be reliably inferred.
Decomposition Pathways
Computational studies, primarily using density functional theory (DFT) and Møller-Plesset perturbation theory, have investigated the initial steps of diacyl peroxide thermolysis. acs.orgnih.govacs.org These studies have identified two primary competing mechanisms for the initial decomposition:
One-Bond Cleavage (Stepwise Mechanism): This pathway involves the homolytic cleavage of the weak peroxide (O-O) bond to produce two propionyloxy radicals (CH₃CH₂COO•). This is generally followed by the rapid decarboxylation of these radicals to form ethyl radicals (CH₃CH₂•) and carbon dioxide.
Two-Bond Cleavage (Concerted Mechanism): This pathway involves the simultaneous cleavage of the O-O bond and one of the C-C bonds between the carbonyl carbon and the ethyl group. This concerted dissociation yields an ethyl radical, a propionyloxy radical, and a molecule of carbon dioxide directly.
For diacyl peroxides with electron-donating alkyl groups, such as the ethyl groups in this compound, computational models indicate that both the one-bond and two-bond cleavage mechanisms are viable and competitive. acs.orgnih.govacs.org This contrasts with peroxides bearing electron-withdrawing groups, which are found to favor the concerted two-bond cleavage pathway. acs.orgacs.org
The choice of pathway is determined by the relative activation energies. For acetyl peroxide (CH₃C(O)OOC(O)CH₃), a close structural analog to this compound, MP2 calculations have placed the activation energies for the first steps of the one-bond and two-bond cleavage pathways very close to each other, at approximately 45.00 kcal/mol and 43.99 kcal/mol, respectively. acs.org It is expected that this compound would exhibit similarly competitive activation barriers.
Reactivity of the Propionyloxy Radical
Following the initial O-O bond scission, the resulting propionyloxy radical (CH₃CH₂COO•) is a key intermediate. Computational models are used to study the structure and stability of this radical and, crucially, the barrier to its decarboxylation.
The decarboxylation process (CH₃CH₂COO• → CH₃CH₂• + CO₂) is typically very rapid. Quantum-chemical calculations performed on a range of carbonyloxy radicals (R-COO•) show that the stability of the radical and the rate of CO₂ loss are highly dependent on the nature of the R group. mpg.de For alkylcarbonyloxy radicals like the propionyloxy radical, the barrier to decarboxylation is very low, making it a short-lived species. This is consistent with experimental observations where the primary radicals detected are often the alkyl radicals (in this case, ethyl radicals) rather than the acyloxy radicals themselves.
The table below summarizes representative calculated activation energies for the decomposition of analogous diacyl peroxides, which provide a basis for understanding the reactivity of this compound.
| Decomposition Pathway | Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| One-Bond O-O Cleavage | Acetyl Peroxide | MP2 | 45.00 | acs.org |
| Two-Bond O-O/C-C Cleavage | Acetyl Peroxide | MP2 | 43.99 | acs.org |
| Decarboxylation of Acyloxy Radical | General R-COO• | DFT | Low Barrier (Typically < 5-10 kcal/mol) | mpg.de |
This table is interactive. Data is based on computational studies of analogous compounds to illustrate the expected energetics for this compound.
Selectivity of Resulting Radicals
Once formed, the primary radical species are the propionyloxy radical and the ethyl radical. Their reactivity and selectivity in subsequent reactions, such as hydrogen abstraction or addition to double bonds, are also subjects of computational analysis.
Propionyloxy Radical (CH₃CH₂COO•): Due to its extremely short lifetime, its selective reactions with other substrates are limited. Its main fate is decarboxylation.
Ethyl Radical (CH₃CH₂•): This is the principal radical species that participates in subsequent reactions. Computational studies can model the transition states for the ethyl radical reacting with various substrates (e.g., solvent molecules, monomers). These calculations help predict the selectivity of hydrogen abstraction versus addition reactions, and the regioselectivity of addition to asymmetric alkenes. Frontier molecular orbital (FMO) theory is often employed to explain the observed selectivity in radical additions.
Environmental Research Perspectives on Organic Peroxide Degradation
General Environmental Fate of Peroxides in Research Contexts
The environmental fate of organic peroxides is governed by their inherent instability, which leads to decomposition via thermal, photochemical, and biological pathways. wikipedia.orgpublicatiereeksgevaarlijkestoffen.nl The weak oxygen-oxygen bond, with a dissociation energy of only 190–210 kJ/mol, is the primary site of reactivity and readily undergoes homolytic cleavage to produce free radicals. wikipedia.org For dipropionyl peroxide, its low self-accelerating decomposition temperature (SADT) of 30°C suggests that it will decompose rapidly upon release into most environmental compartments. acs.org
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3248-28-0 | acs.orgunitar.org |
| Molecular Formula | C6H10O4 | unitar.org |
| Molecular Weight | 146.16 g/mol | acs.org |
| Self-Accelerating Decomposition Temperature (SADT) | 30°C | acs.org |
| Primary Hazard | Thermally unstable, strong oxidizing agent | publicatiereeksgevaarlijkestoffen.nl |
In soil environments, the degradation of peroxides is more complex, involving both abiotic and biotic processes. Research on hydrogen peroxide, a related compound, shows it decomposes rapidly in soil, a process influenced by soil organic matter content, the presence of metals like manganese and iron, and microbial activity. nih.govresearchgate.net In soils with high organic matter or manganese content, decomposition is rapid, primarily through disproportionation. nih.govresearchgate.net In contrast, in soils with lower organic content, decomposition is slower but can lead to the formation of hydroxyl radicals. nih.gov The decomposition is largely associated with soil particles rather than the liquid phase. nih.govresearchgate.net
Microbial degradation is a significant pathway for the removal of organic peroxides. asm.orgnih.gov However, high concentrations of organic peroxides can inhibit the metabolic activity of microorganisms. researchgate.net Studies have shown that some bacterial strains possess specific enzymes, such as alkyl hydroperoxide reductase (AhpR), glutathione (B108866) peroxidase (Gpx), and other peroxidases, that are responsible for scavenging and detoxifying organic peroxides. asm.orgnih.gov The efficiency of biodegradation can be enhanced by the presence of catalytic surfaces like activated carbon, which can disproportionate the peroxides into less toxic, more readily biodegradable substances. researchgate.net
In the atmosphere, organic peroxides are key reactive intermediates. copernicus.org Their primary atmospheric degradation pathway is photolysis, driven by the absorption of solar radiation, which cleaves the weak O-O bond. copernicus.orguci.edu This process generates alkoxy or acyloxy radicals, which are highly reactive and participate in subsequent atmospheric chemical cycles, influencing the budgets of hydroxyl (OH) and hydroperoxyl (HO₂) radicals. copernicus.orgacs.org
For diacyl peroxides like this compound, photolysis is expected to be a major sink. The reaction proceeds via the scission of the O-O bond, as shown for generic organic peroxides. copernicus.org The resulting propionyloxy radicals can influence local atmospheric chemistry. While direct photolysis rate constants for this compound are not documented in reviewed literature, studies on similar compounds, such as 2,3-pentanedione, show that photolysis leads to the formation of acetyl and propionyl radicals, indicating the atmospheric relevance of these radical species. researchgate.net The thermal stability of related peroxyacyl nitrates, such as peroxypropionyl nitrate, has been studied, highlighting the role of propionyl-containing species as atmospheric reservoirs. conicet.gov.ar
Decomposition in Aqueous and Soil Environments
Research into Degradation Pathways and Byproducts
The principal degradation pathway for diacyl peroxides like this compound is the thermal or photochemical homolysis of the O-O bond. wikipedia.orgcdnsciencepub.com This initial step produces two propionyloxy radicals (CH₃CH₂COO•).
Primary Degradation Step: (CH₃CH₂COO)₂ → 2 CH₃CH₂COO•
These acyloxy radicals are relatively unstable and can undergo several subsequent reactions. The most significant of these is decarboxylation, which occurs rapidly to yield an ethyl radical (CH₃CH₂•) and carbon dioxide. cdnsciencepub.comacs.org
Secondary Reactions:
Decarboxylation: CH₃CH₂COO• → CH₃CH₂• + CO₂
Hydrogen Abstraction: The resulting ethyl radicals can abstract hydrogen atoms from other molecules in the surrounding matrix (e.g., solvent, organic matter) to form ethane (B1197151).
Radical Combination: Radicals can combine with each other. For example, two ethyl radicals can combine to form butane. In studies of other diacyl peroxides, cage recombination of the initially formed radicals can also lead to the formation of esters. rsc.org
Research on the decomposition of higher diacyl peroxides, such as lauroyl, decanoyl, and octanoyl peroxides, confirms that the primary products are the corresponding alkanes (from hydrogen abstraction), alkenes (from disproportionation), and dimers (from radical combination), alongside carbon dioxide and the parent carboxylic acid. cdnsciencepub.com A study on cyclopropaneacetyl peroxide decomposition also identified the corresponding ester and a carbonate as major products, suggesting complex radical and non-radical rearrangement pathways are possible. rsc.org Based on these analogous systems, the degradation of this compound in an environmental matrix would be expected to produce carbon dioxide, ethane, butane, and potentially ethyl propionate (B1217596).
Methodologies for Studying Peroxide Fate in Environmental Matrices
Studying the fate of reactive and often low-concentration compounds like this compound in complex environmental matrices requires sensitive and selective analytical methods. rsc.orgnih.gov Sample preparation is a critical first step, often involving solid-phase extraction (SPE) to isolate and concentrate analytes from aqueous or soil samples before instrumental analysis. nih.gov
A variety of instrumental techniques have been developed for the quantification of organic peroxides.
Analytical Methods for Organic Peroxides
| Methodology | Principle | Application/Remarks | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often coupled with post-column derivatization for detection. | Used with fluorescence or chemiluminescence detectors for high sensitivity. Can measure peroxides in air and rain samples. | d-nb.info |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the sensitive and selective detection of MS. | The technique of choice for identifying and quantifying trace levels of organic compounds, including peroxides and their degradation products, in complex environmental matrices. | nih.gov |
| Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS) | A specialized MS technique where diacyl peroxides are coordinated with Ag+ ions. Collision-induced dissociation (CID) provides unique structural information. | Effective for characterizing thermally unstable diacyl peroxides by revealing fragmentation pathways, including homolytic cleavage and radical cross-coupling. | acs.orgnih.gov |
| Colorimetric/Spectrophotometric Assays | Based on a chemical reaction that produces a colored product, the absorbance of which is measured. Examples include the iodometric method and the ferrous-xylenol orange (FOX) assay. | Suitable for quantifying total peroxide content. Can be adapted for high-throughput screening but may lack specificity between different peroxide types. | d-nb.info |
| Gas Chromatography (GC) | Separation of volatile compounds. Often requires derivatization for non-volatile or thermally labile peroxides. | Less common for intact diacyl peroxides due to their thermal instability, but useful for analyzing volatile degradation products like alkanes. | cdnsciencepub.com |
Future Research Directions and Unexplored Avenues for Dipropionyl Peroxide
Development of Novel Catalytic Systems for Controlled Decomposition and Synthesis
The decomposition of diacyl peroxides is a critical step in their function as radical initiators. However, this decomposition can be hazardous if not properly controlled. The development of novel catalytic systems is paramount for both the controlled decomposition and the efficient synthesis of dipropionyl peroxide.
Future research in this area should explore the use of transition metal complexes to catalyze the decomposition of this compound in a controlled manner. While it is known that transition metal ions can catalyze the decomposition of hydrogen peroxide and other peroxides, often leading to rapid and potentially explosive reactions, research into finely-tuned catalysts could allow for the controlled generation of radicals at lower temperatures and with greater selectivity. researchgate.netrsc.orgproakademia.eu For instance, studies on the redox initiation systems involving chromium(II) acetate (B1210297) and organic peroxides have shown that the activity of the peroxide can be moderated, which could be a promising avenue for this compound. rsc.org
Furthermore, the synthesis of this compound and other diacyl peroxides could be significantly advanced through the development of novel catalytic methods. Organocatalysis, for example, has shown promise in the enantioselective peroxidation of certain compounds, suggesting that similar strategies could be developed for the synthesis of chiral or specialized diacyl peroxides. organic-chemistry.org Investigating enzymatic catalysis, such as the use of catalase for the decomposition of dibenzoyl peroxide in organic solvents, could open up green and highly selective pathways for both the synthesis and application of this compound under mild conditions. nih.gov
Exploration of this compound in Emerging Polymerization Techniques
While this compound is a known radical initiator, its application in emerging and more controlled polymerization techniques is an area ripe for investigation. open.edu Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over polymer architecture, molecular weight, and polydispersity.
Future studies should systematically evaluate the performance of this compound as an initiator in these controlled radical polymerization methods. For example, dibenzoyl peroxide has been successfully used as an initiator in the RAFT polymerization of styrene (B11656) and divinylbenzene. publish.csiro.au A similar investigation into the use of this compound for the RAFT polymerization of various monomers would be highly valuable. Kinetic studies, such as those performed for the RAFT polymerization of styrene and methyl methacrylate (B99206) with benzoyl peroxide, would be essential to understand the activation and exchange rate constants when using this compound. kyoto-u.ac.jp
In the context of ATRP, which often employs a transition metal catalyst in conjunction with a halogenated initiator, the use of a diacyl peroxide like this compound as a conventional radical initiator in initiator-free ATRP systems could be explored. Furthermore, investigating its compatibility and efficiency in comparison to other common initiators like lauroyl peroxide in ATRP systems for monomers like methyl methacrylate would be a significant contribution. researchgate.net
Advanced Spectroscopic and In Situ Monitoring of Reaction Intermediates
A deeper understanding of the reaction mechanisms involving this compound requires the use of advanced spectroscopic techniques and in-situ monitoring. These methods can provide real-time data on the formation and decay of transient species, offering invaluable insights into reaction kinetics and pathways.
Future research should focus on applying techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor the polymerization of various monomers initiated by this compound. Such studies have been successfully conducted for polymerizations initiated by benzoyl peroxide, providing real-time structural and kinetic information. cmu.edunih.gov Similarly, real-time Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study the thermal decomposition of this compound in various solvents, as has been done for other diacyl peroxides, to elucidate the influence of the solvent and other reaction conditions on the decomposition pathway. researchgate.net
The use of techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could provide direct evidence and characterization of the radical species generated during the decomposition of this compound. rsc.org Combining these advanced in-situ monitoring techniques would allow for a comprehensive understanding of the entire reaction process, from initiator decomposition to polymer chain growth and termination.
Comprehensive Multiscale Modeling of Peroxide Reactivity in Complex Systems
Computational modeling offers a powerful tool to complement experimental studies by providing detailed insights into the energetics and mechanisms of chemical reactions. For this compound, multiscale modeling can bridge the gap between molecular-level events and macroscopic properties.
Future research should build upon existing Density Functional Theory (DFT) studies on diacyl peroxides to perform a comprehensive computational analysis of the decomposition of this compound. conicet.gov.aracs.orgnih.govacs.org Such studies could explore the effects of substituents on the propionyl group on the O-O bond dissociation energy and the subsequent radical stabilization. This would provide a theoretical basis for designing more efficient initiators.
Furthermore, multiscale modeling approaches could be employed to simulate the entire polymerization process initiated by this compound. This could involve quantum mechanics/molecular mechanics (QM/MM) methods to model the initiation step, followed by coarse-grained simulations to study the growth and morphology of the resulting polymers. Such models have been proposed for radical-initiated modification of polyolefins and could be adapted for systems using this compound. researchgate.netresearchgate.net These simulations would be invaluable for predicting polymer properties and optimizing reaction conditions.
Investigating Structure-Activity Relationships for Targeted Applications
The relationship between the chemical structure of an initiator and its activity is a cornerstone of polymer chemistry. For this compound, a systematic investigation into its structure-activity relationships (SARs) will be crucial for its targeted application.
Future research should focus on how modifications to the propionyl group affect the initiator's performance. For instance, the introduction of different functional groups could influence the peroxide's solubility, decomposition kinetics, and the reactivity of the resulting radicals. numberanalytics.com Studies on other diacyl peroxides have shown that the nature of the R group significantly impacts the decomposition pathway and efficiency. nih.govacs.org A systematic study on a series of substituted propionyl peroxides would provide a valuable dataset for establishing clear SARs.
Moreover, the influence of the acyl chain length on initiator efficiency and the properties of the final polymer is another important area of investigation. acs.orggoogle.com By comparing this compound with other short-chain diacyl peroxides, researchers can gain insights into how chain length affects radical stability and propagation rates. This knowledge would enable the selection of the optimal diacyl peroxide for a specific polymerization, leading to polymers with desired properties such as molecular weight distribution and microstructure. numberanalytics.com
Q & A
Q. What mechanistic pathways explain this compound’s decomposition under photolytic vs. thermal conditions?
- Methodological Answer : Under UV light, this compound undergoes homolytic cleavage to generate propionyloxy radicals, confirmed via spin-trapping EPR. Thermal decomposition follows a dual pathway: unimolecular dissociation (dominant above 60°C) and radical chain propagation. Kinetic isotope effects (KIE) studies using deuterated analogs can distinguish pathways .
Q. How do inhibitor additives affect the shelf-life of this compound in long-term studies?
- Methodological Answer : Evaluate inhibitors (e.g., BHT, phenothiazine) at 0.1–1.0 wt% using accelerated aging tests (40°C/75% RH). Monitor efficacy via peroxide value (PV) assays and Arrhenius extrapolation to predict shelf-life. Note that over-stabilization may reduce initiation efficiency in downstream applications .
Q. What experimental frameworks validate this compound’s role in radical cascade reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
